(tert-Butoxycarbonyl)-L-valylglycine synthesis protocol
(tert-Butoxycarbonyl)-L-valylglycine synthesis protocol
An In-depth Technical Guide to the Synthesis of (tert-Butoxycarbonyl)-L-valylglycine
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (tert-Butoxycarbonyl)-L-valylglycine, a dipeptide derivative crucial in various research and development applications, particularly in peptide chemistry and drug discovery. The synthesis involves the protection of the amino group of L-valine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the resulting Boc-L-valine with glycine (B1666218).
Core Concepts in Synthesis
The synthesis of (tert-Butoxycarbonyl)-L-valylglycine is a classic example of solution-phase peptide synthesis. This process can be broken down into two primary stages:
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N-α-Protection of L-valine: The amino group of L-valine is protected with a tert-butoxycarbonyl (Boc) group to prevent self-coupling and other side reactions during the subsequent peptide bond formation.[1][2] This is typically achieved by reacting L-valine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.[3] The Boc group is favored for its stability under various conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[1][2][4]
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Peptide Coupling Reaction: The carboxyl group of Boc-L-valine is activated using a coupling reagent and then reacted with the amino group of glycine (or its ester derivative) to form the peptide bond.[1][5][6] The choice of coupling reagent is critical to ensure high yield, minimize racemization, and prevent unwanted side reactions.[5][6][7][8] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[6][7] Other efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[5][7][8]
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of (tert-Butoxycarbonyl)-L-valylglycine.
Part 1: Synthesis of N-(tert-Butoxycarbonyl)-L-valine (Boc-L-valine)
This protocol is adapted from established procedures for the Boc protection of amino acids.[3]
Methodology:
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Dissolution: L-valine is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran (B95107) - THF), water, and a base (e.g., sodium hydroxide (B78521) - NaOH) solution. The mixture is cooled in an ice bath.
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Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the cooled solution.
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Reaction: The reaction mixture is stirred and allowed to warm to room temperature over several hours (typically 12 hours) to ensure complete reaction.
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Acidification: The reaction mixture is then acidified with a suitable acid (e.g., 1 M HCl) to a pH of approximately 3.
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Extraction: The product, Boc-L-valine, is extracted from the aqueous solution using an organic solvent such as ethyl acetate.
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Drying and Evaporation: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by recrystallization if necessary.
Part 2: Synthesis of (tert-Butoxycarbonyl)-L-valylglycine via DCC/HOBt Coupling
This protocol describes a common and effective method for peptide bond formation.
Methodology:
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Dissolution of Reactants: Boc-L-valine and 1-hydroxybenzotriazole (HOBt) are dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and the solution is cooled in an ice bath (0 °C).
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Addition of Coupling Reagent: N,N'-dicyclohexylcarbodiimide (DCC) is added to the cooled solution, and the mixture is stirred for a short period (e.g., 30 minutes) at 0 °C to pre-activate the carboxylic acid.
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Addition of Glycine Derivative: A solution of glycine methyl ester hydrochloride and a tertiary amine base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA)) in the reaction solvent is added to the reaction mixture. The use of an ester derivative of glycine enhances its solubility in organic solvents.
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Reaction: The reaction is allowed to proceed at 0 °C for a few hours and then warmed to room temperature and stirred overnight.
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Filtration: The by-product, dicyclohexylurea (DCU), which is insoluble in most organic solvents, is removed by filtration.
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Work-up: The filtrate is washed successively with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
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Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
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Saponification (if using an ester): If a glycine ester was used, the resulting dipeptide ester is dissolved in a suitable solvent (e.g., methanol/water mixture) and treated with a base (e.g., NaOH or LiOH) to hydrolyze the ester to the carboxylic acid.
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Purification: The final product, (tert-Butoxycarbonyl)-L-valylglycine, is purified by an appropriate method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Reagents and Typical Properties for Boc-L-valine Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (Typical) | Equivalents | Key Role |
| L-valine | 117.15 | 1.0 | 1.0 | Starting Amino Acid |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 1.1 | Boc Protecting Agent |
| Sodium Hydroxide | 40.00 | 1.0 | 1.0 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | - | Solvent |
| Water | 18.02 | - | - | Solvent |
| 1 M Hydrochloric Acid | 36.46 | As needed | - | Acid for Work-up |
| Ethyl Acetate | 88.11 | - | - | Extraction Solvent |
Table 2: Reagents and Typical Properties for Peptide Coupling
| Reagent | Molar Mass ( g/mol ) | Moles (Typical) | Equivalents | Key Role |
| Boc-L-valine | 217.26 | 1.0 | 1.0 | N-protected Amino Acid |
| Glycine methyl ester HCl | 125.55 | 1.0 | 1.0 | C-terminal Amino Acid |
| DCC | 206.33 | 1.1 | 1.1 | Coupling Reagent |
| HOBt | 135.12 | 1.1 | 1.1 | Racemization Suppressant |
| N-methylmorpholine (NMM) | 101.15 | 1.1 | 1.1 | Base |
| Dichloromethane (DCM) | 84.93 | - | - | Solvent |
Table 3: Expected Yield and Purity
| Synthesis Step | Product | Typical Yield (%) | Typical Purity (%) |
| Boc Protection | Boc-L-valine | 85-95 | >98 |
| Peptide Coupling | (tert-Butoxycarbonyl)-L-valylglycine | 70-90 | >95 (after purification) |
Mandatory Visualization
Caption: Workflow for the synthesis of (tert-Butoxycarbonyl)-L-valylglycine.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
